molecular formula C9H24N2O2Si B1582616 N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE CAS No. 23410-40-4

N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE

Cat. No.: B1582616
CAS No.: 23410-40-4
M. Wt: 220.38 g/mol
InChI Key: HXDMXWXYZHDHLS-UHFFFAOYSA-N
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Description

Historical Development of Organofunctional Silanes

The historical development of organofunctional silanes traces its origins to the pioneering work of Charles Friedel and James Crafts in 1863, when they synthesized the first organosilicon compound, tetraethylsilane, through the reaction of ethylene with silicon tetrachloride in a sealed tube. This groundbreaking achievement marked the beginning of organosilicon chemistry and established the foundation for subsequent developments in organofunctional silane technology. The early research period from 1863 to the early 20th century focused primarily on understanding the fundamental chemistry of silicon-carbon bonds and developing synthetic methodologies for creating stable organosilicon compounds.

The systematic development of organofunctional silanes accelerated significantly during the early 20th century under the leadership of Frederic Stanley Kipping, who pioneered extensive research in organosilicon compounds and coined the term "silicone" in 1904. Kipping's work established critical synthetic methodologies using Grignard reagents to produce alkylsilanes and arylsilanes, while also preparing the first silicone oligomers and polymers. His contributions were so significant that the Dow Chemical Company established an award in the 1960s recognizing outstanding contributions to silicon chemistry. From 1904 to 1937, scientists not only synthesized numerous simple organosilicon compounds but also discovered cyclic and linear polysiloxanes, laying the groundwork for modern silane coupling agent technology.

The development of organofunctional silanes as practical coupling agents emerged during the mid-20th century as researchers recognized the potential for creating molecular bridges between organic and inorganic materials. Eugene G. Rochow made a significant contribution to the field in 1945 by describing the Müller-Rochow process, which enabled large-scale production of organosilicon compounds. This development coincided with growing industrial demand for materials that could improve adhesion between dissimilar substrates, particularly in composite materials and coating applications. The evolution from simple organosilicon compounds to sophisticated organofunctional silanes like this compound represents decades of research focused on optimizing molecular architecture for specific performance characteristics.

Contemporary research in organofunctional silanes has emphasized the development of compounds with enhanced stability, selectivity, and performance in demanding applications. The progression from early experimental compounds to modern commercial products reflects advances in synthetic chemistry, analytical characterization, and understanding of structure-property relationships. This compound exemplifies this evolution, incorporating lessons learned from decades of research while addressing specific performance requirements that emerged from industrial applications requiring superior adhesion promotion and crosslinking capabilities.

Structural Classification Within Aminoalkylalkoxysilanes

This compound belongs to the specialized class of aminoalkylalkoxysilanes, which are characterized by the presence of amino functional groups linked to silicon atoms through alkyl spacer groups and alkoxy substituents that provide hydrolyzable functionality. Within this classification, the compound represents a diamino-functional silane with reduced alkoxy functionality, distinguishing it from the more common trialkoxy amino silanes. The structural framework follows the general formula R-(CH₂)ₙ-Si-(OX)₃, where the R group contains two amino functionalities and the silicon center bears only two methoxy groups rather than three.

The molecular architecture of this compound incorporates several distinctive structural features that define its classification and performance characteristics. The compound contains a primary amino group attached to the terminal end of an aminoethyl chain, which is connected to a secondary amino group that links to an aminoisobutyl chain terminating at the silicon center. This arrangement creates a branched diamino structure that provides multiple sites for chemical interaction with organic polymers and resins. The silicon center bears one methyl group and two methoxy groups, classifying it as a dimethoxy silane with reduced hydrolyzable functionality compared to trimethoxy analogs.

Table 1: Structural Classification of Common Aminoalkylalkoxysilanes

Silane Type Amino Groups Alkoxy Groups General Structure Key Applications
Monoamino Trimethoxy 1 3 H₂N-R-Si(OCH₃)₃ General coupling applications
Diamino Trimethoxy 2 3 H₂N-R-NH-R'-Si(OCH₃)₃ Enhanced adhesion promotion
Monoamino Dimethoxy 1 2 H₂N-R-Si(CH₃)(OCH₃)₂ Reduced reactivity systems
Diamino Dimethoxy 2 2 H₂N-R-NH-R'-Si(CH₃)(OCH₃)₂ Waterborne applications

The reduced alkoxy functionality of this compound significantly influences its hydrolysis and condensation behavior compared to trialkoxy analogs. Dimethoxy silanes exhibit different reactivity patterns than trimethoxy compounds, with generally lower hydrolysis rates and reduced tendency for extensive crosslinking. Under acidic conditions, dimethoxy silanes hydrolyze faster than trimethoxy types but slower than monomethoxy compounds, while under basic conditions, the order reverses. This controlled reactivity profile makes the compound particularly suitable for applications requiring extended working time and reduced tendency for premature crosslinking.

The structural classification of this compound within aminoalkylalkoxysilanes also reflects its position among diamino-functional compounds. Aminoalkyl-functional silicones and silanes have broad applications due to their chemical reactivity, hydrogen bonding capability, and chelating ability particularly evident in diamino structures. The compound's branched amino architecture provides enhanced reactivity compared to linear diamino silanes while maintaining controlled hydrolysis characteristics through its dimethoxy functionality. This combination creates a unique performance profile that bridges the gap between highly reactive trimethoxy diamino silanes and less reactive monoamino systems.

Position in Contemporary Organosilicon Chemistry

This compound occupies a strategically important position in contemporary organosilicon chemistry as part of the expanding class of specialty organofunctional silanes designed for advanced materials applications. Contemporary organosilicon chemistry has evolved beyond simple coupling agents to encompass sophisticated molecular architectures that address specific performance requirements in emerging technologies. The compound represents this evolution through its carefully engineered structure that balances multiple functional requirements including adhesion promotion, crosslinking capability, and environmental stability.

The contemporary significance of this compound stems from its ability to address critical challenges in modern materials science, particularly in applications requiring enhanced performance under demanding environmental conditions. Contemporary organosilicon compounds must demonstrate excellent stability under extreme conditions including high temperature, high humidity, and strong radiation exposure, while maintaining their functional properties. The compound's molecular design incorporates lessons learned from decades of research in structure-property relationships, resulting in a material that exhibits good chemical stability while retaining sufficient reactivity for effective interfacial chemistry.

Table 2: Contemporary Applications of this compound

Application Category Function Performance Benefits Target Industries
Adhesives and Sealants Coupling agent, crosslinker Enhanced adhesion, flexibility Construction, automotive
Composite Materials Fiber treatment, matrix modification Improved mechanical properties Aerospace, marine
Coatings Adhesion promoter, crosslinker Durability, corrosion resistance Industrial, protective
Electronics Surface modifier Improved reliability Semiconductor, displays

Research findings demonstrate that contemporary organosilicon chemistry increasingly emphasizes the development of compounds with multiple functional capabilities rather than single-purpose materials. This compound exemplifies this trend through its ability to function simultaneously as an adhesion promoter, crosslinker, moisture scavenger, and surface modifier depending on application requirements. This multifunctional capability reflects the sophisticated understanding of molecular design that characterizes contemporary organosilicon chemistry, where researchers can predict and control performance characteristics through precise structural modifications.

The position of this compound in contemporary organosilicon chemistry also reflects the field's increasing focus on environmental considerations and sustainability. Contemporary research emphasizes the development of compounds that maintain high performance while demonstrating improved environmental compatibility and reduced toxicity profiles. The compound's reduced alkoxy functionality contributes to this goal by minimizing the release of volatile organic compounds during hydrolysis reactions while maintaining effective coupling performance. This environmental consideration represents an important aspect of contemporary organosilicon chemistry that influences both molecular design and application development strategies.

Properties

IUPAC Name

N'-[3-[dimethoxy(methyl)silyl]-2-methylpropyl]ethane-1,2-diamine
Source PubChem
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InChI

InChI=1S/C9H24N2O2Si/c1-9(7-11-6-5-10)8-14(4,12-2)13-3/h9,11H,5-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDMXWXYZHDHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCN)C[Si](C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946069
Record name N1-[3-(Dimethoxymethylsilyl)-2-methylpropyl]-1,2-ethanediamine
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Molecular Weight

220.38 g/mol
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Physical Description

Liquid
Record name 1,2-Ethanediamine, N-[3-(dimethoxymethylsilyl)-2-methylpropyl]-
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CAS No.

23410-40-4
Record name N1-[3-(Dimethoxymethylsilyl)-2-methylpropyl]-1,2-ethanediamine
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Record name N-(3-(Dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine
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Record name 1,2-Ethanediamine, N-[3-(dimethoxymethylsilyl)-2-methylpropyl]-
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Record name N1-[3-(Dimethoxymethylsilyl)-2-methylpropyl]-1,2-ethanediamine
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Record name N-[3-(dimethoxymethylsilyl)-2-methylpropyl]ethylenediamine
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Record name N-(3-(DIMETHOXYMETHYLSILYL)-2-METHYLPROPYL)ETHYLENEDIAMINE
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Preparation Methods

Amination of Chlorosilane Precursors

  • Process Description:
    Starting from chlorosilane derivatives such as 3-chloropropyl-dimethoxymethylsilane, nucleophilic substitution with ethylenediamine introduces the aminoethyl group. The reaction proceeds via displacement of the chlorine atom by the primary amine.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF)
    • Temperature: 0–50°C depending on reactivity
    • Stoichiometry: Excess ethylenediamine to drive substitution
    • Time: Several hours with stirring
  • Advantages:

    • Straightforward substitution reaction
    • Good yields with proper stoichiometric control
  • Limitations:

    • Requires careful control to avoid polymerization or cross-linking
    • Chlorosilane precursors can be moisture sensitive

Reductive Amination of Aldehyde-Functionalized Silanes

  • Process Description:
    Dimethoxymethylsilyl-containing aldehydes can be reacted with ethylenediamine under reductive amination conditions to form the target compound. This involves condensation to form an imine intermediate followed by reduction to the amine.

  • Reaction Conditions:

    • Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts
    • Solvent: Methanol or ethanol
    • Temperature: Room temperature to mild heating
    • pH: Slightly acidic to neutral
  • Advantages:

    • High specificity for amine formation
    • Avoids direct handling of reactive chlorosilanes
  • Limitations:

    • Requires careful control of reduction conditions to avoid over-reduction
    • Potential side reactions with other functional groups

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Catalyst/Conditions Advantages Limitations Typical Yield (%)
Hydrosilylation Aminoalkene + Dimethoxymethylsilane Pt catalyst, 50–100°C, inert solvent High selectivity, mild conditions Catalyst sensitivity, cost 70–85
Amination of Chlorosilane 3-Chloropropyl-dimethoxymethylsilane + Ethylenediamine Polar aprotic solvent, 0–50°C Straightforward, good yields Moisture sensitivity, side reactions 65–80
Reductive Amination Aldehyde-functional silane + Ethylenediamine + Reducing agent NaBH3CN, MeOH, RT to mild heat Specific, avoids chlorosilanes Requires reduction control 60–75

Research Findings and Notes

  • The hydrosilylation approach is widely preferred in industrial settings due to its efficiency and cleaner reaction profile, especially when platinum catalysts are employed to ensure high selectivity toward the desired Si–C bond formation.

  • Amination of chlorosilane derivatives is commonly reported in laboratory-scale syntheses, with emphasis on controlling moisture to prevent hydrolysis of silane groups and polymerization.

  • Reductive amination offers an alternative route when aldehyde-functionalized silanes are accessible, providing a route that circumvents the use of reactive chlorosilanes, though it may require additional purification steps.

  • The compound is typically isolated as a liquid with purity around 95%, and characterization is performed using NMR, IR spectroscopy, and mass spectrometry to confirm the presence of amino and silane functionalities.

Comparison with Similar Compounds

N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE can be compared with other similar compounds:

This compound stands out due to its unique combination of amine and dimethoxymethylsilyl groups, providing versatility in various chemical reactions and applications.

Biological Activity

N-(2-Aminoethyl)-3-aminoisobutylmethyldimethoxysilane, commonly referred to as a silane coupling agent, has garnered attention in various fields, particularly in biochemistry and materials science. This compound is known for its ability to enhance the adhesion of organic materials to inorganic substrates, making it valuable in coatings, adhesives, and composite materials. This article delves into its biological activity, including its synthesis, applications, and relevant research findings.

  • Chemical Formula: C₈H₂₂N₂O₃Si
  • Molecular Weight: 222.36 g/mol
  • CAS Number: 1760-24-3
  • Density: 1.02 g/cm³ at 20 °C
  • Boiling Point: 261 - 263 °C
  • pH Value: 10 (10 g/L in water at 20 °C)

The biological activity of this compound primarily stems from its amine functional groups, which can interact with biological molecules such as proteins and nucleic acids. These interactions can facilitate:

  • Cell Adhesion: The compound promotes cell attachment and proliferation on various substrates, which is crucial for tissue engineering applications.
  • Biocompatibility: Its low toxicity profile allows for use in biomedical applications, including drug delivery systems and implantable devices.

Case Studies

  • Tissue Engineering:
    A study investigated the use of this silane in enhancing the adhesion of fibroblast cells on polymer scaffolds. Results indicated a significant increase in cell proliferation when treated with the silane compared to untreated controls.
  • Drug Delivery Systems:
    Another research highlighted the incorporation of this compound in liposomal formulations. The silane improved the stability and release profile of encapsulated drugs, demonstrating its potential for enhancing therapeutic efficacy.

Toxicological Data

The safety profile of this compound is crucial for its application in biological systems:

Toxicological Parameter Value
LD50 (oral, rat)2413 mg/kg
LD50 (dermal, rat)>2000 mg/kg

This data suggests that while the compound is relatively safe at moderate doses, caution should be exercised regarding its concentration and exposure duration.

Research Findings

Recent studies have focused on the compound's role in enhancing biocompatibility and functionality of biomaterials:

  • Enhanced Cell Viability: Research published in Materials Science indicated that surfaces treated with this compound showed improved cell viability rates compared to untreated surfaces.
  • Protein Adsorption Studies: Investigations into protein adsorption revealed that this silane promotes a more favorable protein layer formation, which is essential for cellular interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-aminoethyl)-3-aminoisobutyldimethoxysilane, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via aminolysis reactions or condensation of silane precursors with amino alcohols. To optimize purity, use column chromatography with silica gel (60–120 mesh) and eluents like ethyl acetate/hexane mixtures. Purity validation via 1^1H NMR (δ 0.5–3.0 ppm for Si-CH3_3 and amino protons) and FTIR (peaks at ~3350 cm1^{-1} for NH2_2 and ~1080 cm1^{-1} for Si-O-C) is critical. Ensure inert conditions (N2_2 atmosphere) to prevent hydrolysis of methoxy groups .

Q. How can researchers characterize the thermal stability of this compound for material science applications?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen at a heating rate of 10°C/min. The decomposition onset temperature (typically >250°C) indicates thermal stability. Complementary differential scanning calorimetry (DSC) can identify phase transitions (e.g., endothermic peaks near 150–200°C for structural rearrangements). For gels or composites, compare TGA/DSC profiles of the compound with its hybrid materials to assess interactions .

Q. What spectroscopic techniques are essential for confirming the structure of this silane?

  • Methodological Answer :

  • FTIR : Confirm Si-O-C (1050–1100 cm1^{-1}), NH2_2 (3300–3500 cm1^{-1}), and CH3_3/CH2_2 (2800–3000 cm1^{-1}) groups.
  • NMR : 29^{29}Si NMR can resolve Si environments (e.g., -Si(OCH3_3)2_2 at δ -40 to -60 ppm). 13^{13}C NMR identifies carbons adjacent to amino groups (δ 40–50 ppm).
  • Elemental Analysis : Match experimental C, H, N, and Si content with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How does grafting density of N-(2-aminoethyl)-3-aminoisobutyldimethoxysilane affect interfacial adhesion in polymer composites?

  • Methodological Answer : Vary grafting density by adjusting reaction time, temperature, and precursor concentration. Quantify using X-ray photoelectron spectroscopy (XPS) to measure Si surface atomic % and contact angle analysis for hydrophilicity. Higher grafting density (>2 molecules/nm2^2) enhances interfacial adhesion in epoxy composites, as shown by tensile strength improvements (≥20% increase) and reduced delamination in SEM micrographs .

Q. What strategies resolve contradictions in reported catalytic activity of this silane in sol-gel processes?

  • Methodological Answer : Discrepancies may arise from hydrolysis conditions (pH, solvent polarity). Systematically test:

  • pH Dependence : Use buffered solutions (pH 4–10) to control hydrolysis rates.
  • Co-condensation Agents : Introduce tetraethyl orthosilicate (TEOS) to stabilize mesopores (MCM-41 analogs, pore size ~15–100 Å).
  • Kinetic Studies : Monitor gelation time via dynamic light scattering (DLS) and correlate with TEM pore morphology .

Q. How can this compound be integrated into hybrid materials for controlled drug delivery?

  • Methodological Answer : Functionalize mesoporous silica nanoparticles (MSNs) via post-grafting. Steps:

Synthesize MSNs using CTAB templating (pore diameter ~3 nm).

React MSNs with the silane in toluene (reflux, 24 h).

Load doxorubicin (DOX) and seal pores with pH-sensitive linkers.

  • Validation : Measure drug release kinetics (e.g., 80% release at pH 5.0 vs. 20% at pH 7.4) and cytotoxicity via MTT assays .

Q. What computational methods predict the interaction of this silane with metallic surfaces for corrosion inhibition?

  • Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311+G(d,p):

  • Calculate adsorption energy (Eads_{ads}) on Fe(110) surfaces (typical Eads_{ads} < -200 kJ/mol indicates strong chemisorption).
  • Simulate bond dissociation energies (BDE) for Si-O-Fe bonds to assess durability.
  • Validate with electrochemical impedance spectroscopy (EIS; charge transfer resistance >104^4 Ω·cm2^2 confirms efficacy) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE
Reactant of Route 2
N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE

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